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Compound of Interest

Compound Name: XL147

Cat. No.: B1682294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity and

mechanism of action of SAR245408, also known as XL147 or pilaralisib. SAR245408 is a

potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), a family of lipid

kinases that play a crucial role in cell growth, proliferation, survival, and metabolism.

Dysregulation of the PI3K pathway is a frequent event in human cancers, making it an

attractive target for therapeutic intervention.

Quantitative Analysis of Target Binding Affinity
SAR245408 demonstrates potent inhibitory activity against the Class I PI3K isoforms. The half-

maximal inhibitory concentrations (IC50) have been determined in biochemical assays,

providing a quantitative measure of the compound's potency against each isoform.
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Target IC50 (nM) Assay Type

PI3Kα (p110α) 39 Biochemical Assay

PI3Kβ (p110β) 383 Biochemical Assay

PI3Kδ (p110δ) 36 Biochemical Assay

PI3Kγ (p110γ) 23 Biochemical Assay

mTOR >15,000 Biochemical Assay[1]

DNA-PK 4,750 Biochemical Assay[1]

Note: Data regarding the specific binding affinity of SAR245408 against the common p110α

H1047R mutant was not available in the reviewed literature. However, clinical studies have

suggested that tumors with PIK3CA H1047R mutations may be responsive to PI3K pathway

inhibitors.

Mechanism of Action: PI3K/AKT/mTOR Pathway
Inhibition
SAR245408 exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway.

[2][3] Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate

phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting

and activating downstream signaling proteins, most notably the serine/threonine kinase AKT.

Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of

diverse cellular functions, including cell growth, proliferation, and survival. The tumor

suppressor PTEN antagonizes PI3K activity by dephosphorylating PIP3. By inhibiting the

production of PIP3, SAR245408 effectively blocks the downstream signaling cascade, leading

to reduced proliferation and induction of apoptosis in cancer cells with a dysregulated PI3K

pathway.[3][4]
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PI3K/AKT/mTOR Signaling Pathway Inhibition by SAR245408.

Experimental Protocols
The determination of the target binding affinity of SAR245408 is typically performed using

biochemical kinase assays. Below are detailed methodologies for commonly used assays.

In Vitro PI3K Kinase Inhibition Assay (HTRF®)
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This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for

measuring PI3K enzymatic activity.

Materials:

Purified recombinant PI3K enzyme (e.g., PI3Kα, β, δ, γ)

Lipid substrate (e.g., PIP2)

ATP

SAR245408 (or other test compounds)

HTRF® Kinase Assay Kit (containing detection reagents)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05%

CHAPS)

384-well low-volume microplates

Procedure:

Compound Preparation: Prepare a serial dilution of SAR245408 in 100% DMSO.

Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final

desired concentrations in the assay buffer.

Reaction Initiation: In a 384-well plate, add the test compound, followed by the

enzyme/substrate mixture. Initiate the kinase reaction by adding ATP. The final reaction

volume is typically 10-20 µL.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Reaction Termination and Detection: Stop the reaction by adding the HTRF® detection

reagents as per the manufacturer's protocol. These reagents typically include a europium

cryptate-labeled antibody that recognizes the product (PIP3) and an XL665-labeled

streptavidin that binds to a biotinylated tag on the substrate or product.
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Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer

(TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of

product formed.

Data Analysis: Calculate the percent inhibition for each compound concentration and

determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for PI3K Inhibitor Evaluation
A typical workflow for the preclinical evaluation of a PI3K inhibitor like SAR245408 involves a

multi-step process, from initial biochemical screening to cellular and in vivo studies.
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General Experimental Workflow for PI3K Inhibitor Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1682294?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/pilaralisib-xl147.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10983000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10983000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6445714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6445714/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00078
https://www.benchchem.com/product/b1682294#sar245408-xl147-target-binding-affinity
https://www.benchchem.com/product/b1682294#sar245408-xl147-target-binding-affinity
https://www.benchchem.com/product/b1682294#sar245408-xl147-target-binding-affinity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682294?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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